An In-depth Technical Guide to Naphthalene-2,6-diyldiboronic Acid: A Versatile Building Block for Advanced Materials and Drug Discovery
An In-depth Technical Guide to Naphthalene-2,6-diyldiboronic Acid: A Versatile Building Block for Advanced Materials and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Naphthalene-2,6-diyldiboronic Acid
In the landscape of modern chemical synthesis, the pursuit of novel molecular architectures with tailored functionalities is paramount. Naphthalene-2,6-diyldiboronic acid (CAS No. 887260-96-0) has emerged as a pivotal building block, offering a rigid, planar naphthalene core functionalized with two versatile boronic acid groups.[1][2] This unique structure provides a geometrically well-defined scaffold for the construction of complex organic materials and potential pharmaceutical agents. This guide provides a comprehensive overview of the properties, synthesis, and applications of Naphthalene-2,6-diyldiboronic acid, underpinned by field-proven insights and a commitment to scientific integrity.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. While some specific physical data for Naphthalene-2,6-diyldiboronic acid is not extensively documented in readily available literature, its key chemical identifiers and general characteristics are well-established.
Table 1: Physicochemical Properties of Naphthalene-2,6-diyldiboronic acid
| Property | Value | Source(s) |
| CAS Number | 887260-96-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀B₂O₄ | [1][2] |
| Molecular Weight | 215.81 g/mol | [1][2] |
| Appearance | Typically a solid | Inferred from related compounds |
| Melting Point | >300 °C (for the related Naphthalene-2,6-dicarboxylic acid) | [3] |
| Solubility | Generally soluble in polar organic solvents | Inferred from related compounds |
| Storage | Inert atmosphere, 2-8°C | [1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling constants would be influenced by the positions of the boronic acid groups.
-
¹³C NMR: The carbon NMR spectrum would reveal the carbon skeleton of the naphthalene core, with distinct signals for the carbons bearing the boronic acid groups.
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IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to B-O-H stretching and bending, aromatic C-H stretching, and C=C stretching of the naphthalene ring.
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Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.
Synthesis and Purification: A Protocol-Driven Approach
The synthesis of Naphthalene-2,6-diyldiboronic acid typically involves the conversion of a di-halogenated naphthalene precursor. A general, illustrative synthetic workflow is presented below. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: A generalized synthetic workflow for Naphthalene-2,6-diyldiboronic acid.
Step-by-Step Synthetic Protocol (Illustrative):
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 2,6-dibromonaphthalene. Anhydrous tetrahydrofuran (THF) is added as the solvent.
-
Expertise & Experience: The use of flame-dried glassware and an inert atmosphere is critical to prevent the quenching of the highly reactive organometallic intermediates by atmospheric moisture.
-
-
Formation of the Organometallic Intermediate: The solution is cooled to -78 °C, and a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction is stirred at this temperature for a specified period to ensure complete lithiation.
-
Causality: The low temperature is essential to control the exothermic reaction and prevent side reactions.
-
-
Borylation: A solution of triisopropyl borate in anhydrous THF is added slowly to the reaction mixture at -78 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Causality: Triisopropyl borate acts as the boron source. The slow addition helps to manage the reaction exotherm.
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-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Trustworthiness: The acidic workup is a self-validating step that protonates the boronate ester to yield the desired diboronic acid.
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-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure Naphthalene-2,6-diyldiboronic acid.
Applications in Scientific Research and Drug Development
The unique structural and chemical properties of Naphthalene-2,6-diyldiboronic acid make it a valuable tool in several areas of research and development.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid functionalities of Naphthalene-2,6-diyldiboronic acid make it an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4]
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol for Suzuki-Miyaura Coupling:
A representative protocol for the coupling of Naphthalene-2,6-diyldiboronic acid with an aryl bromide is as follows:
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Reaction Setup: To a reaction vessel, add Naphthalene-2,6-diyldiboronic acid (1.0 eq), the aryl bromide (2.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (3 mol%), and a base like potassium carbonate (4.0 eq).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
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Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90-110 °C) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.[2]
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Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
The ability to introduce two different or identical aryl or heteroaryl groups onto the naphthalene core allows for the synthesis of a diverse library of compounds with potential applications in materials science and medicinal chemistry.
Synthesis of Covalent Organic Frameworks (COFs)
The rigid and geometrically defined nature of Naphthalene-2,6-diyldiboronic acid makes it an ideal building block for the synthesis of Covalent Organic Frameworks (COFs).[1] COFs are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The condensation reaction between the diboronic acid and a complementary polyol linker leads to the formation of a porous, ordered framework.
Organic Light-Emitting Diodes (OLEDs)
Naphthalene derivatives are known for their favorable electronic and photophysical properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs).[1] Naphthalene-2,6-diyldiboronic acid can serve as a precursor for the synthesis of larger conjugated molecules that can act as charge transport or emissive materials in OLED devices.
Drug Discovery and Development
While specific examples of Naphthalene-2,6-diyldiboronic acid in drug development are not widely published, the naphthalene scaffold is present in numerous approved drugs. Boron-containing compounds have also gained significant attention in medicinal chemistry, with several boron-based drugs on the market.[5] The ability to use Naphthalene-2,6-diyldiboronic acid to synthesize novel, complex molecules makes it a valuable tool for lead generation and optimization in drug discovery programs. For instance, naphthalene derivatives have shown a wide range of biological activities, including antimicrobial and antiviral properties.[6][7]
Safety, Handling, and Disposal
As a senior application scientist, ensuring the safe handling of all chemical reagents is of utmost importance.
Hazard Identification:
Naphthalene-2,6-diyldiboronic acid is associated with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust. If dust formation is likely, use a respirator.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
-
Recommended storage temperature is 2-8°C.[1]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Consult the Safety Data Sheet (SDS) for detailed disposal instructions.[8]
Conclusion: A Gateway to Innovation
Naphthalene-2,6-diyldiboronic acid is more than just a chemical reagent; it is a gateway to innovation in materials science and drug discovery. Its rigid structure and dual reactive sites provide a powerful platform for the rational design and synthesis of novel molecules with precisely controlled properties. By understanding its core properties, mastering its synthetic applications, and adhering to strict safety protocols, researchers and scientists can unlock the full potential of this versatile building block to drive progress in their respective fields.
References
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American Chemical Society. (n.d.). Design, synthesis, properties and applications of novel boranol-containing naphthalene analogs. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information Naphthalonitriles featuring efficient emission in solution and in the solid state Experimental procedures. Retrieved from [Link]
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Nano. (2018, September 13). Naphthalene Safety Data Sheet. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). ESI for:. Retrieved from [Link]
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MDPI. (2023, July 19). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Retrieved from [Link]
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MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Nature. (n.d.). Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction. Retrieved from [Link]
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Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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YouTube. (2022, January 25). Synthesis of Naphthalene || 4 Methods || Dr. Bharat Baria. Retrieved from [Link]
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ResearchGate. (2016, January). Synthesis methods for 2,6-naphthalenedicarboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,6-naphthalenedicarboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). a) FT‐IR spectra for naphthalene‐2,6‐dicarboxylic acid (H2NDCA) (gray).... Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Naphthalene. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Retrieved from [Link]
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Wikipedia. (n.d.). 2,6-Naphthalenedicarboxylic acid. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
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Frontiers. (2021, March 9). Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents. Retrieved from [Link]
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PubMed. (2023, July 25). Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2022, June 5). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Retrieved from [Link]
- Google Patents. (n.d.). CN103965039A - Method for synthesizing 2,6-naphthalenedicarboxylic acid.
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